2-(5-Chloropyridin-2-yl)acetonitrile
CAS No.: 185315-51-9
Cat. No.: VC0171760
Molecular Formula: C7H5ClN2
Molecular Weight: 152.581
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185315-51-9 |
---|---|
Molecular Formula | C7H5ClN2 |
Molecular Weight | 152.581 |
IUPAC Name | 2-(5-chloropyridin-2-yl)acetonitrile |
Standard InChI | InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 |
Standard InChI Key | QTWRIBCYEVDIBA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Cl)CC#N |
Introduction
Chemical Identity and Structural Characteristics
2-(5-Chloropyridin-2-yl)acetonitrile is a halogenated heterocyclic compound with a pyridine core structure substituted with both a chlorine atom and an acetonitrile group. The compound displays distinctive structural features that contribute to its chemical behavior and applications in synthesis.
Basic Identification
2-(5-Chloropyridin-2-yl)acetonitrile is identified through several standard chemical identifiers that provide consistent means of referencing this compound across scientific literature and databases.
Parameter | Value |
---|---|
PubChem CID | 58270224 |
CAS Number | 185315-51-9 |
Molecular Formula | C₇H₅ClN₂ |
Molecular Weight | 152.58 g/mol |
IUPAC Name | 2-(5-chloropyridin-2-yl)acetonitrile |
The compound was created in chemical databases on August 19, 2012, with modifications to its entry as recently as April 5, 2025, indicating ongoing scientific interest in this molecule .
Structural Descriptors
The molecular structure of 2-(5-Chloropyridin-2-yl)acetonitrile can be represented through various chemical notation systems that allow for computational analysis and structural comparison.
Structural Descriptor | Value |
---|---|
InChI | InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 |
InChIKey | QTWRIBCYEVDIBA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Cl)CC#N |
These structural descriptors provide a standardized representation of the compound's chemical structure, facilitating computational chemistry applications and structure-based searches .
Physical and Chemical Properties
The physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile influence its behavior in chemical reactions, its utility in synthetic applications, and its handling requirements in laboratory settings.
Structural Features and Reactivity Centers
The compound contains several key structural elements that define its reactivity profile:
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A pyridine ring with a nitrogen atom that can participate in coordination chemistry
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A chlorine substituent at the 5-position that can undergo nucleophilic aromatic substitution
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An acetonitrile group (-CH₂CN) that provides opportunities for various transformations of the nitrile functionality
These structural features create multiple reactive sites that can be exploited in synthetic chemistry applications.
Synthetic Methodologies
The synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile is of particular interest to organic chemists working in pharmaceutical and materials science fields.
Structural Confirmation
The structural confirmation of successfully synthesized 2-(5-Chloropyridin-2-yl)acetonitrile typically relies on:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
These analytical techniques collectively provide comprehensive structural verification of the target compound.
Chemical Reactivity and Transformations
The chemical reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile is determined by the functional groups present in its structure, providing numerous opportunities for chemical transformations.
Nitrile Group Reactivity
The acetonitrile moiety (-CH₂CN) represents a versatile functional group that can undergo various transformations:
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Hydrolysis to corresponding carboxylic acids
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Reduction to primary amines
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Addition reactions with nucleophiles
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Cycloaddition reactions
These transformations make 2-(5-Chloropyridin-2-yl)acetonitrile a valuable building block in the synthesis of more complex structures.
Pyridine Ring Reactivity
The chloropyridine core structure introduces additional reactivity patterns:
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Nucleophilic aromatic substitution reactions at the chlorine-bearing carbon
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Directed metalation processes
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Cross-coupling reactions (Suzuki, Negishi, Sonogashira)
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Electrophilic substitution reactions (typically requiring activating conditions)
The combination of these reactivity patterns enables diverse synthetic transformations using 2-(5-Chloropyridin-2-yl)acetonitrile as a starting material.
Applications in Organic Synthesis
2-(5-Chloropyridin-2-yl)acetonitrile serves as an important intermediate in organic synthesis, particularly in the development of compounds with potential pharmaceutical applications.
Role in Medicinal Chemistry
In medicinal chemistry, 2-(5-Chloropyridin-2-yl)acetonitrile and related chloropyridinyl compounds have demonstrated utility in various applications:
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As building blocks for heterocyclic compound libraries
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In the synthesis of potential enzyme inhibitors
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For structure-activity relationship studies in drug discovery
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As precursors to biologically active compounds
Research on related chloropyridinyl compounds has revealed potential applications in the development of inhibitors for viral proteases, including those relevant to coronaviruses .
Relationship to Other Chloropyridinyl Compounds
While 2-(5-Chloropyridin-2-yl)acetonitrile has its own distinct chemical profile, understanding its relationship to other chloropyridinyl compounds provides valuable context:
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Chloropyridinyl esters have been investigated as potential SARS-CoV-2 3CL protease inhibitors
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Some chloropyridinyl derivatives have demonstrated antiviral activity
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Structural modifications to the chloropyridinyl scaffold can significantly influence biological activity
This contextual understanding helps position 2-(5-Chloropyridin-2-yl)acetonitrile within the broader landscape of related compounds with potential biological significance .
Analytical Considerations
The analytical characterization of 2-(5-Chloropyridin-2-yl)acetonitrile is essential for confirming its identity, assessing its purity, and monitoring reactions in which it participates.
Chromatographic Analysis
Chromatographic techniques commonly employed for the analysis of 2-(5-Chloropyridin-2-yl)acetonitrile include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These techniques allow for the quantitative and qualitative analysis of the compound in various contexts.
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information about 2-(5-Chloropyridin-2-yl)acetonitrile:
Spectroscopic Method | Key Information Provided |
---|---|
¹H NMR | Proton environments, including methylene protons and aromatic proton patterns |
¹³C NMR | Carbon environments, including nitrile carbon, aromatic carbons, and methylene carbon |
Mass Spectrometry | Molecular weight confirmation and fragmentation patterns |
IR Spectroscopy | Functional group identification, particularly the characteristic C≡N stretching band |
These spectroscopic methods collectively provide comprehensive structural verification and purity assessment of 2-(5-Chloropyridin-2-yl)acetonitrile.
Structure-Based Design Applications
The structural features of 2-(5-Chloropyridin-2-yl)acetonitrile make it relevant for structure-based design applications in medicinal chemistry.
Pharmacophore Development
The distinct structural elements of 2-(5-Chloropyridin-2-yl)acetonitrile can contribute to pharmacophore models:
These structural elements can guide the design of compounds with specific binding properties for biological targets.
Scaffold Hopping and Bioisosterism
2-(5-Chloropyridin-2-yl)acetonitrile can serve as a reference structure for scaffold hopping and bioisosteric replacement strategies:
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The chloropyridine moiety can be replaced with other heterocycles
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The acetonitrile group can be substituted with bioisosteric functional groups
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Position of substituents can be modified to explore structure-activity relationships
These approaches facilitate the generation of structurally diverse compounds with potentially improved properties.
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